molecular formula C12H13BrO4 B1629556 Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate CAS No. 1133314-10-9

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B1629556
CAS No.: 1133314-10-9
M. Wt: 301.13 g/mol
InChI Key: PXJBDEOGQHZJJU-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate” is a chemical compound with the molecular formula C12H13BrO4 . It is a derivative of benzoic acid, which is a common constituent of many different plants and fruits. This compound is often used in research and development .


Synthesis Analysis

The synthesis of “this compound” can start from methyl 3-hydroxy-4-methoxybenzoate. The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with a methoxy group and a bromo group attached to the benzene ring. The methoxy group is further substituted with a 3-oxopropyl group .


Chemical Reactions Analysis

As a derivative of benzoic acid, “this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions . The bromo group on the benzene ring makes it a good leaving group, allowing for further functionalization of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the retrieved information.

Scientific Research Applications

Photopolymerization Initiators

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate and related compounds have been explored as photoinitiators in polymerization processes. For instance, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function has shown potential in nitroxide-mediated photopolymerization (NMP), demonstrating the ability to generate corresponding radicals under UV irradiation. This suggests the compound's utility in creating polymeric materials with specific properties through controlled polymerization reactions (Guillaneuf et al., 2010).

Crystal Structure Analysis

Research into the crystal structures of bromo-hydroxy-benzoic acid derivatives, including those structurally similar to this compound, has provided insights into the formation of two-dimensional architectures through hydrogen bonds and other intermolecular interactions. Such studies are crucial for understanding the material properties and could inform the design of new compounds with desired physical or chemical characteristics (Suchetan et al., 2016).

Intermediate for Natural Product Synthesis

Compounds like this compound serve as important intermediates in the synthesis of bisbibenzyls, a class of natural products known for their biological activities. The optimization of reaction conditions to improve the yield of such intermediates underscores their significance in the synthesis of complex natural products and potential pharmaceuticals (Lou Hong-xiang, 2012).

Photodynamic Therapy Applications

The modification of this compound and related molecules has led to the development of new photosensitizers for photodynamic therapy (PDT). For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. These compounds' photophysical and photochemical properties highlight the potential of this compound derivatives in medical applications (Pişkin et al., 2020).

Liquid Crystalline and Fluorescence Properties

This compound and structurally related compounds have been studied for their liquid crystalline and fluorescence properties. Such investigations are crucial for the development of new materials for display technologies, sensors, and other applications where the manipulation of light and liquid crystalline phases is important (Muhammad et al., 2016).

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of methanol and the corresponding acid, which can further participate in various metabolic pathways .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ester hydrolysis and oxidation-reduction reactions. This compound interacts with enzymes such as esterases and oxidoreductases, which facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach various cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-16-11(14)6-5-8-3-4-9(7-10(8)13)12(15)17-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJBDEOGQHZJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649093
Record name Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133314-10-9
Record name Methyl 3-bromo-4-(3-methoxy-3-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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